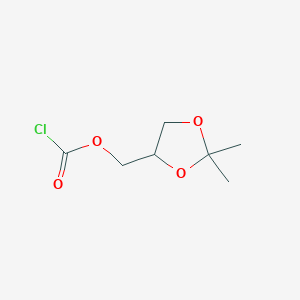
2-(Ethyl-isopropyl-amino)-ethanol
Descripción general
Descripción
2-(Ethyl-isopropyl-amino)-ethanol, also known as EIAE, is a chemical compound that has been extensively researched for its potential use in various scientific applications. It is a tertiary amine that is commonly used in the synthesis of other compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl-isopropyl-amino)-ethanol is not well understood, but it is believed to act as a chelating agent, binding to metal ions and other molecules in solution. This property makes it useful in a variety of chemical and biological applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on liver function and can help to protect against liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Ethyl-isopropyl-amino)-ethanol in lab experiments is its ability to bind to metal ions, which can be useful in a variety of chemical and biological applications. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 2-(Ethyl-isopropyl-amino)-ethanol. One area of interest is its potential use in drug development, particularly in the development of new cancer treatments. Other areas of interest include its potential use in environmental remediation and its use as a catalyst in chemical reactions.
In conclusion, this compound is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its unique chemical properties make it useful in a variety of fields, and there are many potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
2-(Ethyl-isopropyl-amino)-ethanol has been extensively studied for its potential use in various scientific applications. It has been shown to have a wide range of biological and chemical properties, making it useful in a variety of fields.
Propiedades
IUPAC Name |
2-[ethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-6-9)7(2)3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCCMFEBPRZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)







![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)
![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)

![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

